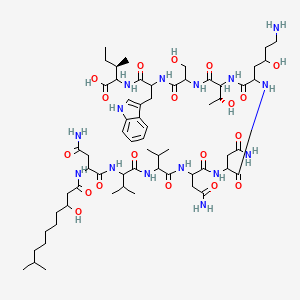
Cerexin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerexin A, also known as this compound, is a useful research compound. Its molecular formula is C63H103N15O19 and its molecular weight is 1374.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Characterization
Cerexin A is characterized by a complex structure comprising various amino acids and fatty acid residues. The primary amino acid composition includes:
- Aspartic Acid : 3 residues
- Threonine : 1 residue
- Serine : 1 residue
- Valine : 2 residues
- Allo-Isoleucine : 1 residue
- Gamma-Hydroxylysine : 1 residue
- Tryptophan : 1 residue
The empirical formula for this compound is approximately C66H109N15O18 . The antibiotic's amphoteric nature allows it to form various salts, enhancing its solubility and stability for pharmaceutical applications .
Table 1: Amino Acid Composition of this compound
| Amino Acid | Quantity (per mg) |
|---|---|
| Aspartic Acid | 2.05 |
| Threonine | 0.69 |
| Serine | 0.62 |
| Valine | 1.38 |
| Allo-Isoleucine | 0.62 |
| Gamma-Hydroxylysine | 0.60 |
| Tryptophan | 0.52 |
This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death. Studies have shown that it is effective against various strains of resistant bacteria, making it a candidate for addressing the growing issue of antibiotic resistance .
Case Studies
- Efficacy Against Resistant Strains :
- Combination Therapy :
- In Vivo Studies :
Applications in Medicine
The primary applications of this compound are in the development of new antibiotics and therapeutic agents for treating bacterial infections. Its unique structure allows for modifications that could enhance its pharmacological properties.
Potential Future Directions
- Development of Novel Formulations :
- Exploration in Cancer Therapy :
- Environmental Applications :
Propriétés
Numéro CAS |
55467-31-7 |
|---|---|
Formule moléculaire |
C63H103N15O19 |
Poids moléculaire |
1374.6 g/mol |
Nom IUPAC |
(3R)-2-[[2-[[2-[[(3R)-2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-9-methyldecanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C63H103N15O19/c1-10-33(8)52(63(96)97)77-56(89)40(22-35-28-68-39-19-15-14-18-38(35)39)70-59(92)45(29-79)74-62(95)53(34(9)80)78-57(90)41(23-37(82)20-21-64)71-54(87)43(26-47(66)84)72-55(88)44(27-48(67)85)73-60(93)50(31(4)5)76-61(94)51(32(6)7)75-58(91)42(25-46(65)83)69-49(86)24-36(81)17-13-11-12-16-30(2)3/h14-15,18-19,28,30-34,36-37,40-45,50-53,68,79-82H,10-13,16-17,20-27,29,64H2,1-9H3,(H2,65,83)(H2,66,84)(H2,67,85)(H,69,86)(H,70,92)(H,71,87)(H,72,88)(H,73,93)(H,74,95)(H,75,91)(H,76,94)(H,77,89)(H,78,90)(H,96,97)/t33-,34-,36?,37?,40?,41?,42?,43?,44?,45?,50?,51?,52?,53?/m1/s1 |
Clé InChI |
FJMFWIVNMAFUOP-MEIKFJLBSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O |
SMILES isomérique |
CC[C@@H](C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C([C@@H](C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O |
Synonymes |
cerexin cerexin A cerexin A1 cerexin B cerexins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















